2-N-(4-methoxyphenyl)pyridine-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKVHRACPVAOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466148 | |
| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41010-68-8 | |
| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 N 4 Methoxyphenyl Pyridine 2,3 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.
Proton Nuclear Magnetic Resonance ('H NMR) Analysis
The ¹H NMR spectrum of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine is anticipated to display a series of distinct signals corresponding to the various protons in the molecule. By examining analogous structures, such as 2-(4-methoxyphenyl)pyridine (B1296241) and 2,3-diaminopyridine (B105623), we can predict the approximate chemical shifts (δ) and coupling patterns.
The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 6, adjacent to the nitrogen atom, would likely be the most downfield-shifted due to the inductive effect of the nitrogen. The protons at positions 4 and 5 would also reside in this region, with their exact shifts influenced by the diamine substitution.
The methoxyphenyl group protons would present as two distinct sets of signals. The two protons on the phenyl ring ortho to the methoxy (B1213986) group are expected to be chemically equivalent and would appear as a doublet. Similarly, the two protons meta to the methoxy group would also appear as a doublet. The methoxy group itself would give rise to a sharp singlet, typically found around 3.8 ppm.
The amine protons (NH and NH₂) are expected to produce broad signals that can vary in chemical shift depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyridine H-4 | 7.0 - 7.5 | Doublet of doublets | ~7-8, ~1-2 |
| Pyridine H-5 | 6.5 - 7.0 | Doublet of doublets | ~7-8, ~4-5 |
| Pyridine H-6 | 7.8 - 8.2 | Doublet of doublets | ~4-5, ~1-2 |
| Methoxyphenyl H (ortho to OCH₃) | 6.8 - 7.2 | Doublet | ~8-9 |
| Methoxyphenyl H (meta to OCH₃) | 7.2 - 7.6 | Doublet | ~8-9 |
| Methoxy (-OCH₃) | ~3.8 | Singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region, with the carbons directly bonded to nitrogen (C2 and C6) appearing at lower field. The carbons of the methoxyphenyl ring would also be in this region, with the carbon bearing the methoxy group being significantly shifted downfield. The methoxy carbon itself would appear as a sharp signal in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C2 | 150 - 155 |
| Pyridine C3 | 135 - 140 |
| Pyridine C4 | 115 - 120 |
| Pyridine C5 | 110 - 115 |
| Pyridine C6 | 145 - 150 |
| Methoxyphenyl C (ipso to N) | 140 - 145 |
| Methoxyphenyl C (ortho to N) | 120 - 125 |
| Methoxyphenyl C (meta to N) | 115 - 120 |
| Methoxyphenyl C (para to N, ipso to OCH₃) | 155 - 160 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The high-resolution mass spectrum (HRMS) of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight.
Fragmentation of the molecular ion would likely occur at the weaker bonds. Common fragmentation pathways could involve the cleavage of the C-N bond between the pyridine ring and the methoxyphenyl group, or the loss of the methoxy group. The fragmentation pattern of pyridine derivatives often involves the loss of HCN or related neutral molecules.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 229.1059 | Molecular Ion |
| [M - CH₃]⁺ | 214.0823 | Loss of a methyl radical from the methoxy group |
| [M - OCH₃]⁺ | 198.0872 | Loss of a methoxy radical |
| [C₁₁H₉N₂]⁺ | 169.0766 | Loss of the methoxyphenyl group |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
The N-H stretching vibrations of the primary and secondary amine groups would appear as distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would give a strong absorption band around 1250 cm⁻¹.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (methoxy) | 2850 - 2960 | Medium |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium - Strong |
| C-O Stretch (methoxy) | 1230 - 1270 | Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid by determining the precise arrangement of atoms in three-dimensional space. While no specific crystallographic data for this compound is available, analysis of a closely related compound, N-(4-methoxyphenyl)picolinamide, which shares the methoxyphenyl and pyridine moieties, offers valuable insights.
In the solid state, this compound would be expected to adopt a conformation that minimizes steric hindrance and maximizes intermolecular interactions, such as hydrogen bonding. The dihedral angle between the pyridine and methoxyphenyl rings would be a key structural parameter. The amino groups would likely participate in a network of intermolecular hydrogen bonds, influencing the crystal packing. A related compound, 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine, which can be synthesized from pyridine-2,3-diamine, shows a dihedral angle of 14.0(2)° between the pyrido[2,3-b]pyrazine (B189457) ring and the benzene (B151609) ring.
Predicted Crystallographic Parameters for this compound (by analogy)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths (Å) | C-N (pyridine-amine): ~1.37, C-C (aromatic): ~1.39, C-O (methoxy): ~1.37 |
| Key Bond Angles (°) | C-N-C: ~120°, C-O-C: ~118° |
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC)
High-performance liquid chromatography is an indispensable technique for determining the purity of synthesized compounds and analyzing complex reaction mixtures. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common and effective approach. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
The purity of the final product is a critical parameter, and HPLC provides a quantitative measure of it. In a typical synthesis, byproducts or unreacted starting materials can be present as impurities. For instance, in the synthesis of related diaminopyridine derivatives, impurities stemming from side reactions or incomplete reactions are often monitored and quantified using HPLC. A well-developed HPLC method can resolve the main compound peak from these impurity peaks, allowing for accurate purity determination, often expressed as a percentage of the total peak area.
Method Development Considerations:
A typical HPLC method for a compound like this compound would involve the following components:
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for aromatic compounds, offering excellent separation based on hydrophobicity. The particle size of the stationary phase (e.g., 5 µm or 3 µm) and the column dimensions would be selected to balance resolution, analysis time, and solvent consumption.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. The aqueous component often contains a buffer to control the pH, which is crucial for the ionization state of the amine groups in the analyte and thus its retention. Acetonitrile or methanol (B129727) are common organic modifiers. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe with good peak shape.
Detection: A UV detector is standard for aromatic compounds due to the presence of chromophores. The detection wavelength would be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
Illustrative HPLC Parameters for Method Development:
The following table provides a hypothetical set of starting parameters for developing an HPLC method for this compound. These parameters are based on methods used for similar aromatic amines and would require optimization for this specific analyte.
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Analysis and Interpretation:
In a successful HPLC analysis for purity assessment, the chromatogram would ideally show a single major peak corresponding to this compound. The retention time of this peak would be a characteristic feature of the compound under the specific chromatographic conditions. Any other peaks would be considered impurities. The area of each peak is proportional to the concentration of the corresponding component. The purity is then calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
For mixture analysis, such as monitoring the progress of a reaction, HPLC can be used to track the disappearance of starting materials and the appearance of the product over time. This provides valuable kinetic information and helps in optimizing reaction conditions.
While specific research findings on the HPLC analysis of this compound are not currently available, the principles and methodologies used for related compounds provide a solid foundation for the development of effective analytical techniques to ensure its purity and to analyze its presence in various mixtures.
Theoretical and Computational Investigations of 2 N 4 Methoxyphenyl Pyridine 2,3 Diamine
Electronic Structure and Molecular Geometry Studies
To understand the electronic structure and geometry of a molecule like 2-N-(4-methoxyphenyl)pyridine-2,3-diamine, researchers typically employ quantum chemical calculations.
Ab Initio Quantum Chemical Calculations (e.g., Hartree-Fock)
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced, correlation-corrected methods. A typical HF calculation for this molecule would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms and then computing various electronic properties. However, specific published data from Hartree-Fock calculations for this compound could not be located.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, BLYP, B3PW91)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Functionals like B3LYP, BLYP, and B3PW91 combine exchange and correlation energies to provide insights into molecular properties. Studies on similar aromatic amines and pyridine (B92270) derivatives frequently use DFT to calculate optimized geometries, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.gov For instance, DFT calculations on related aminopyridines have been used to analyze charge distribution and molecular reactivity. researchgate.net Without specific studies on this compound, it is not possible to present its calculated geometric parameters or electronic characteristics.
Vibrational Frequency Prediction and Interpretation
Computational methods are essential for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, scientists can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. These calculations are routinely performed using both HF and DFT methods. nih.gov The predicted frequencies are often scaled to better match experimental values. nih.gov A detailed vibrational analysis for this compound, including tables of predicted frequencies and their corresponding assignments, is contingent on dedicated computational studies which are not currently available.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the one connecting the phenyl and pyridine rings in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface by rotating these bonds to identify stable conformers (energy minima) and transition states. This provides crucial information about the molecule's flexibility and its most likely shapes. Such analyses have been performed on other flexible biphenyl-type systems to understand their structural preferences. However, a potential energy surface map and analysis of the stable conformers for the specific title compound have not been published.
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling is a key methodology for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. For a molecule like this compound, this could involve studying its synthesis, degradation, or its role in catalytic cycles. For example, DFT calculations have been used to gain mechanistic insight into the palladium-catalyzed hydrolysis of related imines containing a pyridine ring. mdpi.com A similar mechanistic investigation for reactions involving this compound would require specific computational research that has not yet been reported.
Chemical Reactivity and Transformations of 2 N 4 Methoxyphenyl Pyridine 2,3 Diamine
Redox Chemistry: Oxidation and Reduction Pathways
The redox chemistry of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine is characterized by the susceptibility of its electron-rich moieties to oxidation and the general stability of its aromatic systems to reduction.
Oxidation: The compound features multiple sites prone to oxidation, primarily the amino groups and the electron-rich methoxyphenyl ring. Aromatic amines are known to be sensitive to oxidizing agents, which can lead to the formation of nitroso, nitro, or more complex coupling products. The pyridine (B92270) ring itself can undergo oxidation, though this typically requires strong oxidizing agents like peroxydisulfate (B1198043). For instance, the oxidation of pyridine derivatives using ammonium (B1175870) peroxydisulfate can introduce hydroxyl groups onto the ring. beilstein-journals.org In the case of this compound, oxidation would likely occur preferentially at the more nucleophilic amino groups or the activated aniline (B41778) ring before affecting the pyridine core.
Reduction: The aromatic pyridine and benzene (B151609) rings are generally resistant to reduction under mild conditions. Catalytic hydrogenation, a common method for reducing aromatic systems, would likely require forcing conditions (high pressure and temperature) to saturate the rings. The parent 2,3-diaminopyridine (B105623) can be synthesized via the reduction of a corresponding nitro compound, such as 2-amino-3-nitropyridine (B1266227) or 2,3-dinitropyridine (B76908), using reagents like tin and hydrochloric acid, iron in acidified ethanol, or catalytic hydrogenation with palladium on carbon. chemicalbook.comgoogle.com This indicates that if nitro groups were present on the rings of the title compound, they could be selectively reduced to amines without affecting the aromatic core.
Substitution Reactions Involving the Amine Moieties and Pyridine Ring
The compound's structure allows for substitution reactions on the amine groups and both aromatic rings, governed by the electronic properties of each component.
Amine Moieties: The primary (at C3) and secondary (at C2) amine groups are nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and arylation. The formation of the N-(4-methoxyphenyl) bond itself is often achieved through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds. mdpi.com
Pyridine Ring: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the 2-, 4-, or 6-positions. Conversely, it is generally deactivated towards electrophilic aromatic substitution (SEAr). However, the powerful activating effect of the two amino groups at the 2- and 3-positions can overcome this deactivation, directing incoming electrophiles to the 4- and 6-positions.
Methoxyphenyl Ring: The 4-methoxyphenyl (B3050149) group is an electron-rich aromatic system. The methoxy (B1213986) group and the linking nitrogen atom are both ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, electrophiles will preferentially add to the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring).
Annulation and Ring-Forming Reactions for Complex Architectures
One of the most significant aspects of the reactivity of this compound is the utility of the vicinal diamine functionality (at positions C2 and C3) as a building block for fused heterocyclic systems. This 1,2-diamine motif is a classic precursor for a wide variety of annulation, or ring-forming, reactions. scripps.edu By reacting with bifunctional electrophiles, the diamine can be readily converted into five- or six-membered heterocyclic rings fused to the pyridine core.
These reactions provide a powerful synthetic route to complex, polycyclic architectures, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry. For example, 2,3-diaminopyridine is a known reagent for synthesizing various imidazopyridines and organometallic complexes. The reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of a fused imidazole (B134444) ring. Similarly, reactions with other reagents can yield different fused systems.
Table 1: Potential Annulation Reactions
| Reactant | Fused Ring System | Resulting Core Structure |
|---|---|---|
| Aldehyde / Carboxylic Acid | Imidazole | Imidazo[4,5-b]pyridine |
| Phosgene / Thiophosgene | Imidazolone / Imidazolethione | Imidazo[4,5-b]pyridin-2(1H)-one |
| Nitrous Acid (NaNO₂) | Triazole | scripps.edumdpi.comlookchem.comTriazolo[4,5-b]pyridine |
The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which typically involves a 2-aminoazine, an aldehyde, and an isonitrile, can also be adapted. While the classic GBB reaction yields imidazo-fused heterocycles, variations using different components can lead to other fused systems like furo[2,3-c]pyridines. researchgate.net
Coordination Chemistry: Ligand Behavior and Metal Complex Formation
The structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. The pyridine ring nitrogen (N1) and the adjacent secondary amine nitrogen (at the N2 position) can act as a bidentate, N,N'-donor system. This arrangement allows the molecule to form a stable, five-membered chelate ring upon coordination to a metal center.
This chelating behavior is a common and important feature of related 2-aminopyridine (B139424) derivatives. For example, 2-(diphenylphosphinoamino)pyridine is known to form strong five-membered P,N chelate rings with metals like palladium and platinum. researchgate.net Similarly, 2-amino-3,5-dihalopyridines have been used to synthesize copper(II) complexes. rsc.org The presence of the two exocyclic amine groups and the pyridine nitrogen in the title compound provides multiple potential binding sites, making it a versatile ligand for the construction of various metal-organic complexes. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric influence of the 4-methoxyphenyl substituent.
Rearrangement Reactions (e.g., Smiles Rearrangement in Related Anilines)
While no specific examples of rearrangement reactions involving this compound have been documented in the provided search context, its structure contains the necessary functionalities for certain types of intramolecular rearrangements, such as the Smiles rearrangement.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In a general sense, it involves a system X-Ar-Y-H, where Ar is an activated aromatic ring, X is a nucleophilic group, and Y is part of a tether that can also act as a nucleofuge. The reaction proceeds via an intramolecular attack of X on the aromatic ring, displacing Y to form a more stable H-X-Ar-Y system.
For a Smiles-type rearrangement to occur with a related substrate, the pyridine ring would need to be sufficiently activated by electron-withdrawing groups to facilitate intramolecular nucleophilic attack by one of the amine nitrogens. Although the parent pyridine ring is electron-deficient, the presence of the activating amino groups makes a classic Smiles rearrangement less likely without further modification. However, other skeletal transformations are known in substituted aminopyridines. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement product via an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.gov This demonstrates the potential for complex intramolecular transformations within this class of compounds.
Research Applications of 2 N 4 Methoxyphenyl Pyridine 2,3 Diamine in Chemical Science
Synthetic Building Block for Organic Synthesis
In the realm of organic chemistry, the term "building block" refers to a functionalized molecule that serves as a fundamental component for the modular assembly of more complex molecular architectures. Pyridine (B92270) derivatives, in particular, are common and essential building blocks for a wide array of synthetic targets. The structure of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine, with its distinct functional groups, makes it a valuable intermediate in the multi-step synthesis of elaborate organic compounds. enamine.netenamine.net The presence of amino groups allows for a variety of chemical transformations, including N-alkylation, N-arylation, and condensation reactions. mdpi.comnih.gov These reactions are fundamental to the construction of diverse molecular frameworks, which are often explored for their biological activity or material properties. mdpi.com The strategic placement of the amino groups on the pyridine ring also influences the regioselectivity of subsequent reactions, providing a level of control in the synthetic process. nih.gov
Precursor for Diverse Heterocyclic Scaffolds
One of the most significant applications of this compound is its use as a precursor for the synthesis of various heterocyclic scaffolds. The adjacent amino groups on the pyridine ring are ideally positioned for cyclization reactions to form fused five- or six-membered rings. This is a common and efficient strategy for constructing polycyclic aromatic systems.
A prominent example is the synthesis of imidazo[4,5-b]pyridines. The reaction of a 2,3-diaminopyridine (B105623) derivative with an aldehyde or a carboxylic acid leads to the formation of the fused imidazole (B134444) ring. This transformation is a key step in the synthesis of a class of compounds with significant biological and pharmacological potential. The general synthetic scheme involves the condensation of the diamine with a suitable carbonyl-containing compound, followed by cyclization and aromatization to yield the imidazopyridine core.
| Precursor | Reagent | Resulting Heterocycle |
| 2,3-Diaminopyridine derivative | Aldehyde | Imidazo[4,5-b]pyridine |
| 2,3-Diaminopyridine derivative | Carboxylic Acid | Imidazo[4,5-b]pyridine |
This synthetic approach is highly versatile, as the substituents on both the pyridine precursor and the carbonyl reagent can be varied to produce a library of structurally diverse imidazopyridine derivatives.
Development of Advanced Functional Materials (e.g., Dyes, Pigments, Organometallic Complexes, Materials for Electronics and Energy Storage)
The inherent electronic and photophysical properties of pyridine-containing molecules make them attractive candidates for the development of advanced functional materials. The this compound scaffold can be incorporated into larger conjugated systems to create novel dyes, pigments, and materials for electronic applications.
Dyes and Pigments: Aromatic diamines are foundational in the synthesis of azo dyes and other chromophores. nih.gov While direct synthesis of dyes from this compound is not extensively documented in readily available literature, the structural motifs present in the molecule are analogous to those used in known dye chemistry. The methoxyphenyl group can act as an electron-donating group, which can influence the color and photophysical properties of a resulting dye molecule.
Organometallic Complexes: The nitrogen atoms in the pyridine ring and the amino substituents of this compound can act as ligands, coordinating with metal ions to form organometallic complexes. Such complexes have potential applications in catalysis and as phosphorescent materials for organic light-emitting diodes (OLEDs). For instance, platinum(II) complexes incorporating pyridine-based ligands have been shown to form supramolecular structures with interesting photophysical properties. mdpi.com
Materials for Electronics: Pyridine-containing polymers and small molecules are being investigated for their use in electronic devices. For example, fluorinated pyridine-bridged aromatic polyimides have been synthesized and characterized for their potential use in electronic applications. researchgate.net The incorporation of the this compound unit into polymer backbones or as a component in small molecule semiconductors could lead to materials with tailored electronic properties. Additionally, derivatives of 2-aminopyridine (B139424) have been explored for their fluorescence properties, which are relevant for optoelectronic devices. mdpi.com
| Material Class | Potential Application | Relevant Structural Feature |
| Dyes | Textiles, Printing | Aromatic amine functionality |
| Organometallic Complexes | Catalysis, OLEDs | Pyridine and amino nitrogen atoms as ligands |
| Electronic Materials | Semiconductors, Polyimides | Conjugated pyridine system |
Application as a Chemical Probe for Molecular Interactions
Fluorescent chemical probes are indispensable tools in biochemistry and cell biology for visualizing and studying molecular interactions. Pyrene (B120774) and phenanthridine (B189435) derivatives, known for their fluorescent properties, can be chemically linked to other molecules, including those with a pyridine core, to create sophisticated probes. beilstein-journals.org These probes can be designed to bind to specific biological targets such as DNA, RNA, or proteins. beilstein-journals.org Upon binding, a change in the fluorescent signal can be observed, providing information about the binding event and the local environment.
The this compound structure could serve as a scaffold for the development of such probes. The amino groups provide convenient handles for the attachment of fluorophores like pyrene or other reporter groups. The methoxyphenylpyridine portion of the molecule could be designed to participate in specific interactions with the target biomolecule, thereby enhancing the probe's selectivity and binding affinity. For example, phenanthridine–pyrene conjugates have been successfully used as fluorescent probes for DNA/RNA and for detecting inactive mutants of enzymes like dipeptidyl peptidase. beilstein-journals.org
Utility in Analytical Chemistry as a Standard or Reagent
In analytical chemistry, reagents are sought that exhibit a measurable response, such as a color change or fluorescence, in the presence of a specific analyte. Aromatic diamines have a history of use in this capacity. For example, 3,3′-dimethylbenzidine, an aromatic diamine, is utilized in the colorimetric determination of certain metal cations. nih.gov
While specific applications of this compound as an analytical reagent are not widely reported, its chemical structure suggests potential utility. The presence of multiple nitrogen atoms makes it a potential chelating agent for metal ions, which could form the basis of a colorimetric or fluorometric detection method. Furthermore, the electrochemical properties of the molecule could be exploited in the development of electrochemical sensors. The purity and well-defined structure of this compound also make it a candidate for use as a standard in various analytical techniques, such as chromatography and spectroscopy, for the identification and quantification of related compounds.
Exploration in Catalysis and Reaction Development
Pyridine and its derivatives are frequently employed in the field of catalysis, either as the catalyst itself or as a ligand that modifies the activity of a metal catalyst. For instance, 4-aminopyridine (B3432731) derivatives have been shown to be effective catalysts in the functionalization of alcohols. researchgate.net Palladium catalysts are often used in conjunction with pyridine-containing ligands for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. nih.gov
The this compound molecule has the potential to act as a bidentate or tridentate ligand in coordination with transition metals, forming catalysts for a variety of organic transformations. The electronic properties of the methoxyphenyl group and the steric environment around the nitrogen atoms could influence the catalytic activity and selectivity of the resulting metal complex. Moreover, oxovanadium(IV) microclusters coordinated with 2-phenylpyridine (B120327) have been investigated for their catalytic activity in olefin oligomerization, highlighting the role of substituted pyridines in developing new catalytic systems. researchgate.net
Future Research Directions for 2 N 4 Methoxyphenyl Pyridine 2,3 Diamine
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable methods for the synthesis of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine. Traditional multi-step syntheses of pyridine (B92270) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation.
Green chemistry approaches offer cleaner, more efficient alternatives. rasayanjournal.co.inejcmpr.com These can include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free reactions. mdpi.com The application of microwave irradiation to the condensation reactions involved in forming the substituted pyridine ring could offer a significant improvement over conventional heating methods.
Ultrasonic Synthesis: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to more efficient chemical transformations.
Catalytic Approaches: The use of reusable and non-toxic catalysts, such as solid acid catalysts or biocatalysts, can replace hazardous reagents. For instance, developing a catalytic amination of a suitable 2-halopyridine precursor with 4-methoxyaniline would be a more atom-economical approach.
Solvent-Free or Green Solvent Reactions: Conducting reactions in the absence of volatile organic solvents or in environmentally friendly solvents like water, ionic liquids, or supercritical fluids minimizes pollution and health hazards. mdpi.compjoes.com Research into a one-pot, solvent-free synthesis of this compound from readily available starting materials would be a significant step forward. pjoes.com
| Green Synthesis Technique | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. |
| Ultrasonic Synthesis | Enhanced reaction rates and yields. |
| Catalysis | Use of reusable and non-toxic catalysts, improved atom economy. |
| Solvent-Free/Green Solvents | Minimized pollution and health hazards, simplified work-up procedures. |
Advanced Characterization Techniques and Data Interpretation
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard characterization techniques like NMR and IR spectroscopy are fundamental, future research should employ more advanced methods to gain deeper insights.
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This data is invaluable for understanding the compound's solid-state packing and for validating computational models.
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is particularly important for complex aromatic systems.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be employed to study fragmentation patterns, providing further structural information.
Spectroscopic and Thermal Analysis: Techniques like UV-Vis and fluorescence spectroscopy can provide insights into the electronic transitions and photophysical properties of the molecule. researchgate.net Thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine its thermal stability. researchgate.net
| Characterization Technique | Information Gained for this compound |
| Single-Crystal X-ray Diffraction | Definitive bond lengths, bond angles, and intermolecular interactions. |
| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals. |
| High-Resolution Mass Spectrometry | Confirmation of elemental composition and fragmentation patterns. |
| UV-Vis/Fluorescence Spectroscopy | Electronic transitions and photophysical properties. |
| Thermal Analysis (TGA/DSC) | Thermal stability and phase transitions. |
Elucidation of Complex Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is key to optimizing existing transformations and discovering new ones. The presence of multiple reactive sites—the two amino groups and the pyridine nitrogen—suggests a rich and complex reactivity profile.
Future mechanistic studies could involve:
Kinetic Studies: Monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) can help to determine the rate law and provide insights into the reaction mechanism.
In-situ Spectroscopic Monitoring: Using techniques like in-situ IR or NMR spectroscopy allows for the direct observation of reaction intermediates, providing a more complete picture of the reaction pathway.
Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen) can help to identify which bonds are broken and formed during the reaction, providing crucial mechanistic details.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, complementing experimental findings. mdpi.com
Design of Novel Chemical Probes and Building Blocks
The structure of this compound makes it an attractive scaffold for the design of novel chemical probes and as a versatile building block in organic synthesis.
Fluorescent Probes: The pyridine ring system, when appropriately substituted, can exhibit fluorescence. The methoxyphenyl group can also influence the photophysical properties. Future research could explore the potential of this compound and its derivatives as fluorescent probes for detecting metal ions, anions, or biologically relevant molecules.
Building Blocks for Heterocycles: The vicinal diamine functionality on the pyridine ring is a key feature for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to have diverse biological activities. arkat-usa.org The reaction of this compound with various electrophiles could lead to a library of novel fused heterocycles.
Ligands for Metal Complexes: The nitrogen atoms in the pyridine ring and the amino groups can act as coordination sites for metal ions. This opens up the possibility of designing novel metal complexes with potential applications in catalysis or materials science.
Synergistic Approaches Combining Experimental and Computational Studies
A powerful strategy for accelerating research is the integration of experimental and computational methods. For this compound, this synergistic approach can be particularly fruitful.
Predicting Reactivity and Properties: Computational chemistry can be used to predict various properties of the molecule, such as its geometry, electronic structure, and spectral characteristics, which can then be verified experimentally. mdpi.com DFT calculations can also predict the most likely sites of electrophilic and nucleophilic attack, guiding the design of new reactions.
Understanding Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, it is possible to establish structure-property relationships. This understanding can then be used to design new molecules with desired characteristics. For instance, computational screening could be used to predict the binding affinity of its derivatives to a specific biological target. researchgate.net
Interpreting Experimental Data: Computational modeling can aid in the interpretation of complex experimental data. For example, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental spectra to confirm the structure of the compound and its derivatives.
| Synergistic Approach | Application to this compound Research |
| Predicting Reactivity | Guiding the design of new synthetic transformations. |
| Structure-Property Relationships | Designing new molecules with tailored electronic or biological properties. |
| Interpreting Experimental Data | Confirming molecular structures and understanding spectroscopic data. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-N-(4-methoxyphenyl)pyridine-2,3-diamine, and what key intermediates are involved?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, similar diaminopyridine derivatives are synthesized by reacting substituted anilines with activated pyridine precursors under mild acidic or basic conditions. In one protocol, TMSCN (trimethylsilyl cyanide) in a mixed solvent system (e.g., dichloromethane and 2,2,2-trifluoroethanol) facilitates cyclization to form the diamine core . Key intermediates include halogenated pyridines or nitro-substituted precursors, which are reduced to the amine form.
Q. How is the purity of this compound validated in research settings?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is typically employed to assess purity (>95%). Complementary techniques include thin-layer chromatography (TLC) for rapid screening and mass spectrometry (MS) to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural integrity, particularly for distinguishing regioisomers .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodology : Due to the lack of comprehensive toxicity profiles (e.g., acute/chronic effects, ecotoxicity), researchers should adhere to stringent safety measures:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/ingestion; implement spill containment protocols (e.g., neutralization with inert adsorbents).
- Store in a cool, dry environment under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsional conformations. For example, SHELX’s dual-space algorithm resolves disorder in the methoxyphenyl group or pyridine ring. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Structure validation tools (e.g., PLATON) check for missed symmetry or voids .
Q. What strategies optimize reaction yield in multi-step syntheses of this compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amine bond formation.
- Workup : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) isolates high-purity product .
Q. How do researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell line).
- Structure-activity relationship (SAR) analysis : Compare activity with analogs (e.g., 3,4-diaminopyridines) to identify critical substituents.
- Target validation : Use knockout models or siRNA to confirm mechanism of action (e.g., kinase inhibition) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular docking (AutoDock/Vina) : Models interactions with targets like IDO1 (indoleamine 2,3-dioxygenase) or TDO (tryptophan 2,3-dioxygenase).
- ADMET prediction (SwissADME) : Estimates logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
